molecular formula C16H14ClN3O2S B11149319 2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11149319
M. Wt: 347.8 g/mol
InChI Key: MIPYLAUTLFOCEZ-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide is a complex organic compound with a molecular formula of C15H15ClN2O3S. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzylamine with 2-furylmethylamine, followed by the introduction of a thiazole ring through cyclization. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H15ClN2O3SC_{15}H_{15}ClN_{2}O_{3}S and features a thiazole core integrated with a chlorobenzyl amine and a furan-derived substituent. The unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and material science.

Chemistry

  • Building Block : This compound serves as a building block in the synthesis of more complex molecules, aiding in the study of reaction mechanisms.
  • Material Development : It is utilized in developing new materials due to its unique chemical properties.

Biology

  • Biochemical Assays : The compound is employed in biochemical assays to study enzyme interactions and protein binding, which are crucial for understanding cellular processes.
  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties, contributing to their potential use in combating resistant strains of bacteria.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its anti-inflammatory and antimicrobial effects. Its mechanism of action involves binding to specific molecular targets, altering enzyme activity or receptor signaling.
  • Anticancer Research : The compound has shown promise in anticancer applications, particularly against various cancer cell lines, including breast cancer (MCF7). Studies have demonstrated its ability to inhibit cancer cell proliferation effectively.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Antimicrobial Activity Evaluate antimicrobial efficacyCompounds derived from thiazole demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity Assessment Investigate cytotoxic effectsCertain derivatives exhibited IC50 values lower than standard treatments like doxorubicin against cancer cell lines.
Molecular Docking Studies Understand binding interactionsMolecular docking revealed effective binding modes with target receptors, indicating potential for drug development.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide can be compared with similar compounds such as:

    2-[(2-chlorobenzyl)amino]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-[(2-bromobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-oxazole-4-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Biological Activity

The compound 2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered interest in pharmacological research due to its diverse biological activities. Thiazole compounds are known for their potential in drug development, particularly in treating various diseases such as diabetes, cancer, and infections. This article explores the biological activity of this specific thiazole derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Thiazole derivatives often exhibit their biological effects through several mechanisms:

  • Antioxidant Activity : Many thiazole compounds are effective in reducing oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Anti-inflammatory Effects : These compounds can inhibit the production of pro-inflammatory cytokines, thus alleviating inflammation .
  • Antidiabetic Properties : Certain thiazole derivatives have shown the ability to improve insulin sensitivity and lower blood glucose levels in diabetic models .

Antidiabetic Activity

A study on related thiazole derivatives demonstrated significant antidiabetic effects in a streptozotocin-induced diabetic rat model. The administration of these compounds resulted in:

  • Decreased Blood Glucose Levels : Treatment led to a significant reduction in blood glucose levels after three weeks of administration.
  • Improved Insulin Sensitivity : Enhanced insulin sensitivity was observed, indicated by increased insulin levels and improved KITT (insulin sensitivity index) values.
  • Histological Improvements : Histological analysis showed restoration of normal pancreatic architecture .

Anticancer Potential

Thiazole compounds have also been investigated for their anticancer properties. In vitro studies revealed:

  • Cyclooxygenase (COX) Inhibition : New thiazole carboxamide derivatives were tested for their ability to inhibit COX enzymes, which are implicated in cancer progression. Some derivatives exhibited selective inhibition towards COX-2 over COX-1, indicating potential as anticancer agents .
  • Cytotoxicity Studies : The cytotoxic effects were assessed against various cancer cell lines using MTS assays, showing promising results with low toxicity to normal cells .

Data Tables

Biological ActivityObservations
Antidiabetic EffectsSignificant reduction in blood glucose levels; improved insulin sensitivity
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6 cytokines
Anticancer ActivitySelective COX-2 inhibition; cytotoxicity against cancer cells

Case Studies

  • Diabetes Model Study : A study involving streptozotocin-induced diabetic rats treated with thiazole derivatives showed notable improvements in metabolic parameters and pancreatic health. The compound significantly reduced oxidative stress markers and inflammatory cytokines.
  • Cancer Cell Line Study : In vitro testing on various cancer cell lines indicated that certain thiazole derivatives could effectively inhibit cell proliferation while sparing normal cells, suggesting a favorable therapeutic window .

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylamino]-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H14ClN3O2S/c17-13-6-2-1-4-11(13)8-19-16-20-14(10-23-16)15(21)18-9-12-5-3-7-22-12/h1-7,10H,8-9H2,(H,18,21)(H,19,20)

InChI Key

MIPYLAUTLFOCEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3)Cl

Origin of Product

United States

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